4-Methylbenzo[h][1,6]naphthyridine
CAS No.: 70092-63-6
Cat. No.: VC20607573
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70092-63-6 |
|---|---|
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 4-methylbenzo[h][1,6]naphthyridine |
| Standard InChI | InChI=1S/C13H10N2/c1-9-6-7-14-13-10-4-2-3-5-12(10)15-8-11(9)13/h2-8H,1H3 |
| Standard InChI Key | JQIBQZLIULZNGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=NC3=CC=CC=C3C2=NC=C1 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features a benzo[h] naphthyridine backbone, where the benzene ring is fused to the 1,6-naphthyridine system at the h-position. The methyl group at C4 introduces steric and electronic modifications that influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.232 g/mol |
| Exact Mass | 194.084 Da |
| Topological Polar Surface Area | 25.78 Ų |
| LogP (Octanol-Water) | 3.091 |
These values, derived from computational and experimental analyses, suggest moderate lipophilicity, making the compound suitable for blood-brain barrier penetration .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1, naphthyridine (a related derivative) reveal distinct proton environments:
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¹H NMR (600 MHz, CDCl₃): δ 8.18 (1H, dd, J = 8.4 Hz), 8.00 (1H, dd, J = 8.4 Hz), 3.84 (2H, s, CH₂), 2.58 (3H, s, CH₃) .
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¹³C NMR (150 MHz, CDCl₃): Signals at δ 158.2 (C=N), 134.5–121.3 (aromatic carbons), and 45.1 (N-CH₂) .
X-ray crystallography of analogous compounds confirms planar aromatic systems with bond lengths consistent with delocalized π-electron density .
Synthetic Methodologies
Niementowski Condensation
The Niementowski reaction remains a cornerstone for synthesizing benzo[b] naphthyridine derivatives. A representative protocol involves:
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Condensation of anthranilic acid derivatives (1a–c) with piperidones (2a–b) in phosphorus oxychloride at 100°C.
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Alkaline workup to yield 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1, naphthyridines (3a–d) in 68–92% yields .
For example, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1, naphthyridine (3c) is obtained as light-yellow crystals (68% yield, m.p. 94–95°C) .
Sonogashira Coupling and Cyclization
Biological Activities and Mechanisms
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives such as 1-(2-(4-fluorophenyl)ethynyl)-4-methylbenzo[h][1, naphthyridine (5g) exhibit potent MAO-B inhibition (IC₅₀ = 1.35 μM), comparable to the clinical agent pargyline. Molecular docking studies suggest interactions with the enzyme’s flavin adenine dinucleotide (FAD) cofactor and hydrophobic subpockets .
Applications in Medicinal Chemistry
Drug-Likeness and ADMET Profiles
The compound’s LogP (3.09) and polar surface area (25.78 Ų) align with Lipinski’s criteria for oral bioavailability. In vitro studies predict moderate hepatic clearance and low plasma protein binding .
Structural Modifications for Enhanced Potency
Key strategies include:
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C3/C4 Functionalization: Introduction of electron-withdrawing groups (e.g., Cl, F) improves target affinity .
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Ring Expansion: Azocino[4,5-b]quinoline derivatives show enhanced blood-brain barrier permeability .
Analytical and Computational Approaches
High-Resolution Mass Spectrometry (HRMS)
HRMS data for 3-(thiophen-3-yl)benzo[b] naphthyridine (4d) confirm the molecular formula (C₁₅H₁₀N₂S) with an exact mass of 266.0612 Da .
Density Functional Theory (DFT) Calculations
DFT studies reveal HOMO-LUMO gaps of 4.2–4.5 eV, correlating with electrochemical stability. Charge density maps highlight nucleophilic regions at N1 and C7 positions .
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